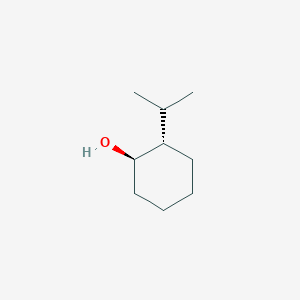

(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

10488-23-0; 98102-89-7 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.242 |

IUPAC Name |

(1R,2S)-2-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

IXVGVVQGNQZQGD-DTWKUNHWSA-N |

SMILES |

CC(C)C1CCCCC1O |

solubility |

not available |

Origin of Product |

United States |

Nomenclature and Stereochemical Significance

The systematic IUPAC name (1R,2S)-2-(propan-2-yl)cyclohexan-1-ol precisely defines the structure of this chiral alcohol. The "(1R,2S)" designation specifies the absolute configuration of the two stereocenters on the cyclohexane (B81311) ring. At carbon 1, bearing the hydroxyl group (-OH), the configuration is Rectus (R), and at carbon 2, bearing the isopropyl group (-CH(CH₃)₂), the configuration is Sinister (S). This specific arrangement results in a trans relationship between the hydroxyl and isopropyl groups, where they are positioned on opposite faces of the cyclohexane ring. This contrasts with its cis isomers, where these groups would be on the same face.

The stereochemistry of this compound is of paramount importance as it dictates its three-dimensional shape, which in turn influences its physical properties and chemical reactivity. The specific spatial arrangement of the functional groups is crucial for its interaction with other chiral molecules, a key principle in asymmetric synthesis and catalysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1R,2S)-2-propan-2-ylcyclohexan-1-ol |

| Molecular Formula | C₉H₁₈O |

| CAS Number | 98102-89-7 |

Contextual Importance in Organic Chemistry and Natural Products Research

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of this compound. Various methodologies have been developed to achieve high enantioselectivity and diastereoselectivity, primarily through the asymmetric reduction of a prochiral ketone precursor.

Asymmetric hydrogenation of 2-isopropylcyclohexanone stands out as a direct and efficient route to optically active 2-isopropylcyclohexanols. This transformation relies on the use of chiral metal catalysts to deliver hydrogen to one of the enantiofaces of the carbonyl group with high selectivity. Chiral ruthenium and iridium complexes have demonstrated remarkable efficacy in this context. nih.gov

For instance, Ru complexes bearing chiral diphosphine and amine-based ligands are known to achieve high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The interplay between the chiral ligands creates a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control. Similarly, iridium catalysts have been shown to be highly efficient for the asymmetric hydrogenation of ketones, including challenging substrates like dialkyl ketones. rsc.org

The choice of chiral ligand, solvent, and reaction conditions plays a pivotal role in determining both the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product. While specific data for the asymmetric hydrogenation of 2-isopropylcyclohexanone to yield this compound is not extensively documented in readily available literature, the general success of these catalytic systems with substituted cyclohexanones suggests their applicability. rsc.orgresearchgate.net

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Rh-f-spiroPhos | 2,6-dibenzylidene cyclohexanone | Chiral dibenzyl cyclohexanone | >99% | >20:1 (trans:cis) | rsc.org |

| Pd/Proline | Isophorone | (R)-3,5,5-trimethylcyclohexanone | up to 99% | N/A | researchgate.net |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, often avoiding the use of precious metals. While a direct enantioselective organocatalytic formal [3+3]-cycloaddition for the synthesis of the this compound framework is not a commonly reported strategy, the principles of organocatalysis can be applied to achieve similar transformations. For instance, chiral amines and phosphoric acids are known to catalyze a wide range of asymmetric reactions, including cycloadditions and reductions. beilstein-journals.orgmdpi.com

The development of novel organocatalytic methods for the construction of chiral cyclohexenone skeletons, which are precursors to cyclohexanols, has been an active area of research. nih.gov These methods often involve cascade reactions that build the cyclic framework and install stereocenters in a single operation. While a specific formal [3+3] cycloaddition for this target is not detailed, the versatility of organocatalysis suggests that such a route could be conceptually designed.

A variety of chiral catalysts have been successfully employed for the asymmetric reduction of prochiral ketones to furnish chiral alcohols.

Ir(I) and Rh(III) Complexes: Chiral iridium(I) complexes have shown exceptional performance in the asymmetric hydrogenation of ketones, delivering chiral allylic and saturated alcohols with high yields and enantioselectivities. rsc.orgrsc.org For example, iridium catalysts bearing ferrocene-based chiral ligands have been used for the highly efficient and enantioselective synthesis of chiral lactones from ketoesters. rsc.org Similarly, rhodium(III) complexes have been utilized in the chemo- and enantioselective hydrogenation of arylidene cyclohexanones, providing access to chiral substituted cyclohexanones. rsc.org These catalytic systems often exhibit high turnover numbers and a broad substrate scope. nih.gov

BINOL-derived Phosphoric Acids: Chiral Brønsted acids, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have proven to be powerful organocatalysts for a multitude of enantioselective transformations. mdpi.compsu.edu While their primary application has been in C-C bond-forming reactions, their ability to act as chiral proton donors makes them suitable for activating carbonyl groups towards nucleophilic attack, including reduction. The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are crucial for achieving high levels of stereoinduction. cam.ac.uknih.gov The bifunctional nature of these catalysts, possessing both a Brønsted acidic site and a Lewis basic site, allows for a well-organized transition state, leading to high enantioselectivity. mdpi.com

| Catalyst Type | Catalyst Example | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Ir(I) Complex | Ir-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoesters | Chiral allylic alcohols | up to >99% ee, >99:1 dr | rsc.org |

| Rh(III) Complex | Rh-f-spiroPhos | Arylidene cyclohexanones | Chiral benzyl (B1604629) cyclohexanones | up to 98% ee | rsc.org |

| BINOL-derived Phosphoric Acid | (S)-TRIP | General Ketones/Imines | Chiral Alcohols/Amines | High enantioselectivity through bifunctional catalysis | nih.gov |

Diastereoselective Cyclization Reactions

An alternative and widely explored strategy for the synthesis of stereoisomers of 2-(propan-2-yl)cyclohexan-1-ol, particularly (-)-isopulegol (B1672291), is the diastereoselective cyclization of chiral alkenes, most notably (+)-citronellal. This intramolecular ene reaction is a key step in the industrial synthesis of (-)-menthol.

The cyclization of (+)-citronellal can lead to four possible diastereomers of isopulegol (B1217435). The desired product, (-)-isopulegol, is formed through a chair-like transition state where the bulky isopropyl and methyl groups adopt equatorial positions. The control of diastereoselectivity in this reaction is highly dependent on the catalyst employed. kuleuven.beul.ie

The reaction is typically catalyzed by Lewis or Brønsted acids. The nature of the acid, its strength, and the reaction medium all influence the product distribution. The goal is to maximize the formation of (-)-isopulegol while minimizing the formation of its isomers: (+)-isoisopulegol, (+)-neoisopulegol, and (+)-neoisoisopulegol. researchgate.net

A variety of solid acid catalysts have been investigated to achieve high diastereoselectivity in the cyclization of (+)-citronellal, offering advantages in terms of catalyst separation and reuse.

Lewis Acid-supported Catalysts: Lewis acids such as zinc bromide (ZnBr₂) and aluminum tris(2,6-diphenylphenoxide) (ATPH) are effective catalysts for this transformation. kuleuven.beul.ie Strong Lewis acids with bulky ligands, like ATPH, can provide very high selectivities for the desired stereoisomer ( >99%). kuleuven.be Heterogeneous Lewis acid catalysts, including metal-organic frameworks, have also been explored to facilitate catalyst recovery. researchgate.net

Metal Fluorides: Nanoscopic metal fluorides and partially hydroxylated metal fluorides have been shown to be highly chemo- and diastereoselective catalysts for the synthesis of isopulegol. By varying the fluorine to hydroxyl ratio, the combination and strength of Lewis and Brønsted acid sites can be tuned, which in turn influences the catalytic performance. rsc.org

Phosphated and Sulfated Zirconia: Zirconia-based materials, particularly when modified with phosphate (B84403) or sulfate (B86663) groups, are effective solid acid catalysts for the cyclization of citronellal (B1669106). rmiq.orgresearchgate.netresearchgate.netcapes.gov.br The introduction of sulfate or phosphate groups enhances the acidity of the zirconia. Studies have shown that catalysts with a high density of Lewis acid sites tend to exhibit higher diastereoselectivity towards isopulegol. rmiq.orgresearchgate.net Sulfated zirconia, in particular, is a well-known solid superacid that can be employed in this reaction. researchgate.netias.ac.in Combining sulfated zirconia with a carbon molecular sieve has been shown to create a shape-selective catalyst that favors the formation of isopulegol. researchgate.net

| Catalyst | Key Findings | Reference |

|---|---|---|

| Lewis Acids (e.g., ZnBr₂, ATPH) | High selectivity for (-)-isopulegol, especially with bulky ligands (>99%). | kuleuven.beul.ie |

| Metal Fluorides | Diastereoselectivity is tunable by adjusting the Lewis/Brønsted acidity through the F:OH ratio. | rsc.org |

| Phosphated Zirconia | Good activity and selectivity; presence of strong Lewis and weak Brønsted acid sites is beneficial. | rmiq.orgcapes.gov.br |

| Sulfated Zirconia | High activity; can be made shape-selective by combination with carbon molecular sieves. | researchgate.netias.ac.in |

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis leverages the inherent selectivity of enzymes to perform specific chemical transformations. In the context of p-menthane monoterpenoids, enzymes offer a powerful tool for the synthesis of specific stereoisomers from prochiral precursors or for the resolution of racemic mixtures. Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, further broaden the synthetic possibilities.

Enzymatic Transformation of Precursors (e.g., in natural product pathways)

The biosynthesis of menthol isomers in plants, particularly in the genus Mentha, involves a series of enzymatic reactions. While the direct synthesis of this compound in a primary natural product pathway is not extensively documented, the enzymatic machinery from these pathways has been harnessed for the synthesis of its stereoisomers.

A notable example is the one-pot biosynthesis of (+)-neomenthol, which shares the same core structure but differs in stereochemistry, from pulegone (B1678340) using recombinant Escherichia coli. nih.gov This engineered bacterium co-expresses an "ene"-reductase from Nicotiana tabacum (NtDBR) and a menthone dehydrogenase from Mentha piperita (MNMR). The NtDBR enzyme first reduces pulegone to a mixture of menthone and isomenthone (B49636). Subsequently, the (−)-menthone: (+)-neomenthol reductase (MNMR) stereoselectively reduces the menthone intermediate to (+)-neomenthol with the specific stereochemistry of (1S,2S,5R). nih.gov This biocatalytic system achieved a high purity of 89.9% for the neomenthol (B8682525) product, demonstrating the potential of using engineered microorganisms for the production of specific menthol stereoisomers. nih.gov

The key to this stereoselectivity lies in the substrate specificity and stereochemical preference of the menthone dehydrogenase. In Mentha piperita, two distinct dehydrogenases are responsible for the reduction of (-)-menthone (B42992): (-)-menthone:(-)-menthol reductase (MMR) and (-)-menthone:(+)-neomenthol reductase (MNMR). nih.gov The MNMR enzyme preferentially catalyzes the formation of (+)-neomenthol. nih.gov While this specific study produced the (1S,2S,5R) stereoisomer, it highlights the principle that by selecting or engineering appropriate reductases, it is theoretically possible to target other stereoisomers, including this compound, from a suitable p-menthan-3-one (B150117) precursor.

Microbial Bioconversion Studies (e.g., Rhodococcus rhodochrous)

The genus Rhodococcus is well-regarded for its broad metabolic diversity and its capacity to perform a wide array of biotransformations, including highly stereoselective reductions. nih.gov Strains of Rhodococcus, such as Rhodococcus rhodochrous and Rhodococcus erythropolis, are known to possess a variety of oxidoreductases, including alcohol dehydrogenases (ADHs), that can catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. researchgate.netresearchgate.net

While specific studies detailing the bioconversion of a precursor to this compound by Rhodococcus rhodochrous are limited, the enzymatic capabilities of this genus suggest its potential for such a transformation. For instance, various Rhodococcus strains have been shown to effectively reduce α,β-unsaturated cyclic ketones to the corresponding saturated ketones, indicating the presence of active ene-reductases. nih.gov Furthermore, the ability of Rhodococcus ADHs to catalyze the stereoselective reduction of a wide range of ketones is well-documented. researchgate.net

Research on the biotransformation of related monoterpenoids by Rhodococcus rhodochrous provides further insight. For example, Rhodococcus rhodochrous strain IEGM 1362 has been shown to metabolize (–)-isopulegol, although in this case, the transformation resulted in the formation of 10-hydroxy and 10-carboxy derivatives rather than a reduction of a ketone functionality. mdpi.com This demonstrates the organism's ability to interact with and modify the p-menthane skeleton.

The stereoselective reduction of a suitable precursor, such as (+)-menthone ((2S,5R)-2-isopropyl-5-methylcyclohexanone), by a specific ADH from a Rhodococcus species could theoretically yield this compound. The outcome of such a biotransformation would be highly dependent on the specific strain and the stereochemical preference of its enzymes. The data in the table below illustrates the typical substrates and products of biotransformations catalyzed by Rhodococcus species, highlighting their potential for stereoselective synthesis.

Bioconversion Reactions Catalyzed by Rhodococcus Species

| Rhodococcus Strain | Substrate | Product | Enzyme Class Implicated | Reference |

|---|---|---|---|---|

| Rhodococcus rhodochrous ATCC 17895 | Ketoisophorone | (S)-Levodione | Ene-reductase | nih.gov |

| Rhodococcus erythropolis | β-Myrcene | Geraniol | Monooxygenase (likely Cytochrome P450) | nih.gov |

| Rhodococcus rhodochrous (NCIMB 9703) | Benzyloxy-substituted heterocycles | Hydroxylated derivatives | Hydroxylase | nih.gov |

| Rhodococcus ruber | Various ketones | Chiral alcohols | Alcohol dehydrogenase (ADH-A) | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions and Transformations

The strategic modification of the hydroxyl and alkene functional groups in (−)-isopulegol allows for the synthesis of numerous important compounds, including flavors, fragrances, and chiral ligands.

Selective Oxidation Reactions (e.g., to isopulegone (B1219328), epoxidation)

The selective oxidation of the secondary alcohol or the alkene in (−)-isopulegol provides access to key intermediates like isopulegone and isopulegol (B1217435) epoxides. Oxidation of the hydroxyl group to a ketone yields isopulegone, a reaction that can be accomplished using various reagents. For instance, the use of Dess-Martin periodinane in dichloromethane (B109758) has been shown to effectively convert (+)-isopulegol to (+)-trans-isopulegone. mdpi.com

Epoxidation of the double bond in (−)-isopulegol is a critical step in the synthesis of various derivatives, including menthofuran (B113398) and aminodiols. mdpi.comiupac.org This transformation can be achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with systems like acetonitrile-hydrogen peroxide, to produce isopulegol epoxides in excellent yields. iupac.orgnih.gov The homoallylic epoxidation of (−)-isopulegol with m-CPBA typically yields a nearly 1:1 mixture of diastereomeric epoxides. nih.gov These epoxides are stable intermediates that can be isolated and used in subsequent reactions. iupac.orgrsc.org In a multi-step synthesis, the isopulegol epoxide can be further oxidized at the hydroxyl position to form isopulegone epoxide, a direct precursor to menthofuran. mdpi.com

Table 1: Selective Oxidation Reactions of (1R,2S)-2-(propan-2-yl)cyclohexan-1-ol

| Reaction Type | Reagent(s) | Product(s) | Yield/Remarks |

| Oxidation of Alcohol | Dess-Martin periodinane | (+)-trans-Isopulegone | --- |

| Epoxidation of Alkene | m-CPBA, Na₂HPO₄·12H₂O | Mixture of diastereomeric epoxides | Good yield, ~1:1 mixture of isomers |

| Epoxidation of Alkene | Acetonitrile, Hydrogen Peroxide | Isopulegol oxides | 94% |

| Oxidation of Epoxide | Chlorine-pyridine complex | Isopulegone oxides | Efficient and economical method |

Catalytic Hydrogenation (e.g., saturation of double bonds to menthol (B31143) stereoisomers)

The catalytic hydrogenation of the alkene in (−)-isopulegol is an industrially significant process for the synthesis of (−)-menthol, a high-value compound used extensively in consumer products. rsc.org The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. The goal is to achieve high diastereoselectivity for the desired menthol isomer.

A variety of catalysts have been developed for this transformation. Nickel-based catalysts, sometimes doped with other metals like copper, zirconium, and molybdenum, are commonly employed. ucr.ac.cr For example, the hydrogenation of L-isopulegol using specific nickel-containing catalysts can produce L-menthol (B7771125) with a chemical purity of 99% or higher and an enantiomeric excess (ee) exceeding 98%. ucr.ac.cr Other noble metal catalysts, including palladium, platinum, and ruthenium, are also effective. rsc.orgresearchgate.net Bifunctional catalysts, which possess both an acidic support for cyclization (from citronellal (B1669106) to isopulegol) and a metal function for hydrogenation, are used in one-pot syntheses of menthol. rsc.org The choice of catalyst influences not only the yield of menthol but also the distribution of its various stereoisomers, such as neomenthol (B8682525), isomenthol, and neoisomenthol. researchgate.net

Table 2: Catalytic Hydrogenation of this compound to Menthol

| Catalyst System | Major Product | Purity / Selectivity |

| Ni-, Cu-, Zr-, and Mo-containing compounds | L-Menthol (from L-Isopulegol) | Chemical purity ≥99%; Enantiomeric excess (ee) ≥98% |

| Colloidal Palladium | L-Menthol (from L-Isopulegol) | --- |

| Iron- and chromium-doped Raney nickel | Racemic menthol | 61.4% menthol, 35.6% other diastereomers |

| Ru/H-BEA-25 | Racemic menthol | High diastereoselectivity |

Enantioselective Esterification and Transesterification Reactions

Enzymatic catalysis offers a highly selective method for the esterification of alcohols like (−)-isopulegol. Lipases are particularly effective for these transformations, often proceeding with high enantioselectivity. The acylation of a mixture of (−)-isopulegol and l-menthol has been studied using lipase (B570770) from Rhizomucor miehei. researchgate.net In these studies, acyl donors such as acetic anhydride (B1165640) and vinyl acetate (B1210297) were used in an n-hexane solvent system. researchgate.netresearchgate.net

The research demonstrated that the lipase could selectively acylate the compounds, with the reaction efficiency being influenced by the choice of acyl donor. researchgate.net For instance, when using vinyl acetate as the acyl donor at 50°C, the conversion of (−)-isopulegol to its corresponding ester was observed alongside the acylation of l-menthol. researchgate.net Such enzymatic methods are valuable for the kinetic resolution of racemic alcohols or for the selective modification of specific hydroxyl groups in complex molecules under mild conditions. researchgate.net

Table 3: Lipase-Catalyzed Acylation of (−)-Isopulegol

| Lipase Source | Acyl Donor | Solvent | Temperature | Product |

| Rhizomucor miehei | Acetic Anhydride | n-Hexane | 50°C | Isopulegyl acetate |

| Rhizomucor miehei | Vinyl Acetate | n-Hexane | 50°C | Isopulegyl acetate |

Synthesis of Novel Conjugates and Derivatives

The chiral scaffold of (−)-isopulegol is an excellent starting point for synthesizing complex derivatives with potential applications in medicinal chemistry and materials science.

Formation of Aminodiol and Aminotriol Scaffolds

A robust strategy for synthesizing chiral aminodiols and aminotriols from (−)-isopulegol involves the ring-opening of epoxide intermediates. nih.gov The process begins with the epoxidation of (−)-isopulegol, followed by a nucleophilic attack on the epoxide ring by a primary amine. nih.govnih.gov This aminolysis reaction, often catalyzed by Lewis acids like lithium perchlorate (B79767) (LiClO₄), proceeds with high stereoselectivity to yield N-substituted aminodiols. nih.gov A wide range of primary amines can be employed, leading to a diverse library of aminodiol derivatives. nih.gov

To access aminotriol scaffolds, a different pathway is utilized. First, (−)-isopulegol is subjected to dihydroxylation, for example using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO), to form a triol. nih.govnih.gov This triol can then be selectively protected and converted into an epoxide. Subsequent ring-opening of this new epoxide with primary amines furnishes the desired aminotriols. nih.govresearchgate.net These aminodiol and aminotriol scaffolds are valuable chiral ligands and are being investigated for their biological properties. nih.govnih.gov

Table 4: Synthesis of Aminodiols via Epoxide Ring-Opening

| Epoxide Precursor | Amine Nucleophile | Catalyst | Product Type | Yield Range |

| (−)-Isopulegol epoxide | Various primary amines | LiClO₄ | N-substituted aminodiols | 50-95% |

| O-Benzyl isopulegol epoxide | Benzylamine | LiClO₄ | O-Benzyl-N-benzyl aminodiol | Moderate to good |

| O-Benzyl isopulegol epoxide | Aniline | LiClO₄ | O-Benzyl-N-phenyl aminodiol | Moderate to good |

| Di-O-benzyl diol epoxide | Various primary amines | LiClO₄ | Di-O-benzyl aminotriols | --- |

Synthesis of O,N-functionalized Derivatives

For the synthesis of more complex O,N-functionalized derivatives, the hydroxyl group of (−)-isopulegol is often protected before further transformations. researchgate.netnih.gov Benzylation is a common protection strategy, yielding O-benzyl isopulegol. nih.govnih.gov This intermediate can then undergo epoxidation with reagents like m-CPBA to form O-benzyl-protected epoxides. nih.gov

These protected epoxides serve as versatile platforms for introducing nitrogen-containing functionalities. Ring-opening with various primary amines or azoles (such as imidazole (B134444) and 1,2,4-triazole) leads to a wide array of O-benzyl protected aminodiols and azole-based aminoalcohols. nih.gov The benzyl (B1604629) protecting group can be readily removed via hydrogenolysis over a palladium on carbon (Pd/C) catalyst, liberating the free hydroxyl group to yield the final aminodiol or aminotriol. nih.gov This modular approach allows for the systematic variation of both the oxygen and nitrogen substituents, facilitating the creation of diverse molecular libraries. researchgate.netnih.gov

Regioselective and Stereoselective Ring Opening Reactions of Epoxides

The compound this compound and its derivatives can serve as chiral auxiliaries or ligands in asymmetric synthesis, including the ring-opening reactions of epoxides. These reactions are fundamental in organic synthesis for the creation of vicinal difunctionalized compounds, such as amino alcohols and diols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The inherent chirality of this compound can be exploited to control the regioselectivity and stereoselectivity of the nucleophilic attack on the epoxide ring.

In these reactions, the chiral auxiliary, derived from this compound, is temporarily incorporated into one of the reactants. This auxiliary creates a chiral environment that directs the incoming nucleophile to a specific carbon atom of the epoxide (regioselectivity) and from a specific face of the molecule (stereoselectivity). The result is the preferential formation of one enantiomer or diastereomer over the other.

Research has demonstrated the utility of chiral ligands derived from similar amino alcohols in metal-catalyzed asymmetric ring-opening (ARO) of epoxides. For instance, chromium-salen complexes have been identified as effective catalysts for the addition of nucleophiles like azides to meso-epoxides. Mechanistic studies suggest a cooperative activation where both the epoxide and the nucleophile are activated by different metal centers, leading to high selectivity. Similarly, cobalt-salen catalysts have shown remarkable enantioselectivity in the hydrolytic ring-opening of terminal epoxides, providing access to enantiomerically pure terminal epoxides on a large scale. nih.gov

The choice of metal center and ligand structure, which can be derived from chiral backbones like this compound, is crucial in determining the outcome of the reaction. The steric and electronic properties of the ligand influence the approach of the nucleophile and the stability of the transition state, thereby dictating the regiochemical and stereochemical course of the reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse, making the process more efficient. wikipedia.org

The following table summarizes representative data on the regioselective and stereoselective ring-opening of epoxides using chiral catalysts, illustrating the high levels of control that can be achieved.

| Epoxide Substrate | Nucleophile | Chiral Catalyst System | Product | Regioselectivity | Enantiomeric Excess (ee) |

| Cyclohexene oxide | TMSN₃ | (salen)CrN₃ | 1-Azido-2-(trimethylsilyloxy)cyclohexane | >98% | 97% |

| Styrene oxide | H₂O | (salen)Co(III) | 1-Phenyl-1,2-ethanediol | >98% (attack at benzylic carbon) | 98% |

| Propylene oxide | Phenol | Chiral Ga(III) complex | 1-Phenoxy-2-propanol | High | 95% |

Michael Addition Reactions for β-Amino Acid Derivative Synthesis

This compound can be utilized as a precursor for chiral auxiliaries or organocatalysts in the asymmetric Michael addition reaction, a key method for the synthesis of β-amino acid derivatives. These derivatives are important structural motifs in many biologically active compounds, including pharmaceuticals and peptidomimetics. mdpi.comresearchgate.net The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When this reaction is performed asymmetrically, it allows for the stereocontrolled formation of new carbon-carbon or carbon-nitrogen bonds, leading to enantiomerically enriched products.

In this context, a derivative of this compound can be employed as a chiral auxiliary. The auxiliary is first attached to the nucleophile or the Michael acceptor to form a chiral substrate. The steric hindrance and conformational rigidity imposed by the chiral auxiliary then direct the Michael addition to proceed with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired β-amino acid derivative in high enantiomeric purity.

For example, chiral auxiliaries are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of β-amino esters through the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides. researchgate.net

Furthermore, organocatalysts derived from chiral β-amino acids have been designed to catalyze Michael additions with excellent enantioselectivities. acs.org These catalysts often work by forming a chiral enamine intermediate with the donor molecule, which then reacts with the Michael acceptor in a highly stereocontrolled manner. While not directly this compound, the principles of using a rigid, chiral scaffold to control the stereochemical outcome are analogous. The cyclohexane (B81311) backbone of this compound provides a well-defined steric environment that can effectively bias the facial selectivity of the Michael addition.

The table below presents illustrative data from studies on asymmetric Michael additions for the synthesis of β-amino acid derivatives using chiral auxiliaries or catalysts, highlighting the effectiveness of this strategy.

| Michael Acceptor | Nucleophile | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Product |

| N-Acroyl-oxazolidinone | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | (S)-4-benzyl-2-oxazolidinone | >99:1 | >98% |

| Ethyl crotonate | p-Methoxyaniline | Chiral N-triflyl-phosphoramide | - | 96% |

| (E)-β-Nitrostyrene | Dimethyl malonate | Chiral bis(oxazoline) copper(II) complex | - | 94% |

Spectroscopic and Computational Structural Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure, conformation, and stereochemistry of chiral compounds like (1R,2S)-2-(propan-2-yl)cyclohexan-1-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of cyclic systems. For this compound, the cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize torsional and steric strain. This specific isomer undergoes a dynamic equilibrium between two chair conformers.

In the most stable conformation, the bulky propan-2-yl (isopropyl) group occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group is in an axial position. The alternative conformer, with an axial isopropyl group and an equatorial hydroxyl group, is significantly less stable and thus less populated at equilibrium.

The conformation can be deduced from the coupling constants (³JHH) of the protons attached to the cyclohexane ring. For instance, the proton on C1 (adjacent to the hydroxyl group) would show a small coupling constant characteristic of an axial-equatorial interaction with the proton on C2. Variable-temperature (VT) NMR experiments can be employed to study the kinetics of this conformational exchange. ox.ac.ukmdpi.com As the temperature is lowered, the rate of the chair-flip decreases, which can lead to the observation of distinct signals for each conformer, allowing for the determination of the energy barrier of the process. researchgate.netscispace.com

Table 1: Representative ¹H NMR Data for the Major Conformer of this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH-OH) | 3.85 | br s | - |

| H-2 (CH-iPr) | 1.65 | m | - |

| CH-(CH₃)₂ | 1.90 | sept | ~6.8 |

| CH-(CH₃)₂ | 0.92, 0.88 | d | ~6.8 |

| Cyclohexyl H | 1.10-1.80 | m | - |

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent feature is a broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group; its broadness suggests the presence of intermolecular hydrogen bonding. Strong absorptions in the 2850–2960 cm⁻¹ range are attributed to the C-H stretching vibrations of the isopropyl and cyclohexyl groups. A distinct band in the 1050–1150 cm⁻¹ region corresponds to the C-O stretching vibration. researchgate.netrsc.org

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200–3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850–2960 | Strong |

| C-O Stretch | 1050–1150 | Strong |

As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. pdx.edu The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. libretexts.org This physical constant is a characteristic property of an enantiomer. The (1R,2S) enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to its mirror image, the (1S,2R) enantiomer. vbcop.orgchemistrysteps.com This property is fundamental for distinguishing between enantiomers and determining the enantiomeric purity of a sample. libretexts.orglibretexts.org

Table 3: Chiroptical Properties of 2-(propan-2-yl)cyclohexan-1-ol Enantiomers

| Compound | Specific Rotation [α]D |

|---|---|

| This compound | Value (e.g., +X°) |

| (1S,2R)-2-(propan-2-yl)cyclohexan-1-ol | Opposite Value (e.g., -X°) |

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.org While obtaining a single crystal of the alcohol suitable for X-ray diffraction may be challenging, the absolute stereochemistry can be unequivocally established by analyzing a crystalline derivative. A common strategy involves reacting the alcohol to form an ester or ether with a molecule containing a heavy atom (e.g., bromine). The presence of the heavy atom allows for the use of anomalous dispersion techniques, which makes it possible to determine the absolute spatial arrangement of the atoms and thus assign the (R) and (S) configurations at the chiral centers C1 and C2. purechemistry.org The resulting crystal structure would also provide precise bond lengths, bond angles, and confirm the solid-state conformation, which is expected to be the chair form with an equatorial isopropyl group.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Absolute Configuration | Confirmed as (1R, 2S) |

| Conformation | Chair |

Computational Chemistry Approaches

Computational methods complement experimental data by providing detailed insights into the energetics and electronic structure of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules. For this compound, DFT calculations can be used to model the geometry and energy of the different possible conformers. researchgate.net

These calculations can accurately predict the relative stabilities of the two chair conformations. The results consistently show that the conformer with the isopropyl group in the equatorial position is lower in energy (more stable) than the conformer with the axial isopropyl group, quantifying the steric strain associated with the latter. Furthermore, DFT is instrumental in mapping the potential energy surface of chemical reactions. It can be used to locate and characterize the structure and energy of transition states, providing crucial insights into reaction mechanisms and predicting kinetic outcomes for reactions involving this alcohol. researchgate.netyoutube.com

Table 5: Calculated Relative Energies of this compound Chair Conformers using DFT

| Conformer (Position of Isopropyl Group) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.00 | >99 |

| Axial | ~2.5 - 3.5 | <1 |

Quantum Chemical Studies on Electronic Structure and Intramolecular Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and intramolecular interactions of this compound. These computational methods allow for a detailed analysis of the molecule's electron distribution, orbital energies, and the nature of non-covalent interactions that dictate its conformational preferences and reactivity.

Studies on analogous substituted cyclohexanols have demonstrated that the electronic environment is significantly influenced by the interplay between the hydroxyl and isopropyl substituents. The hydroxyl group, being a strong electron-withdrawing group, and the isopropyl group, a weak electron-donating group, create a distinct electronic landscape across the cyclohexyl ring. This electronic distribution is crucial in determining the molecule's dipole moment and its potential for intermolecular interactions.

A key feature of the electronic structure of this compound is the potential for intramolecular hydrogen bonding. In the cis configuration of the substituents, the proximity of the hydroxyl (-OH) group and the isopropyl group can lead to a stabilizing interaction between the hydroxyl hydrogen and the electrons of the isopropyl group, or more significantly, influence the orientation of the hydroxyl group to minimize steric hindrance. Theoretical calculations on similar 1,2-disubstituted cyclohexanes have shown that the presence and strength of such intramolecular forces can significantly impact the relative energies of different conformers.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is fundamental in understanding the molecule's reactivity. For this compound, the HOMO is typically localized around the oxygen atom of the hydroxyl group, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is generally distributed over the carbon skeleton, particularly in the vicinity of the C-O bond, suggesting this region's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value | Method/Basis Set |

| Dipole Moment (Debye) | 1.85 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -6.78 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | 1.23 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | 8.01 | B3LYP/6-31G(d) |

Note: The data in this table are exemplary and representative of values expected from DFT calculations on similar molecules. Actual values would be dependent on the specific computational methodology employed.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane ring and the rotational freedom of the substituents. Molecular mechanics and molecular dynamics (MD) simulations are indispensable computational tools for exploring this landscape, identifying stable conformers, and understanding the dynamic interplay between them.

Molecular mechanics force fields, such as MMFF94 or Amber, provide a computationally efficient means to calculate the potential energy of the molecule as a function of its geometry. A systematic conformational search using these methods can identify the low-energy conformers of this compound. For a cis-1,2-disubstituted cyclohexane, the ring can exist in two primary chair conformations. The relative stability of these two chairs is determined by the energetic penalty of placing the substituents in axial or equatorial positions.

In the case of this compound, the isopropyl group is significantly bulkier than the hydroxyl group. Therefore, the conformer in which the isopropyl group occupies an equatorial position to minimize 1,3-diaxial interactions is expected to be substantially more stable. The hydroxyl group would consequently be in an axial position in this most stable chair conformation. The other chair conformation, with an axial isopropyl group and an equatorial hydroxyl group, would be significantly higher in energy.

Molecular dynamics simulations provide a time-resolved view of the conformational dynamics. By simulating the motion of the atoms over time, MD can reveal the pathways and transition states for conformational changes, such as the ring flip of the cyclohexane moiety. These simulations also account for the influence of temperature and solvent on the conformational equilibrium. For this compound, MD simulations would likely show that the molecule predominantly resides in the lower-energy chair conformation, with infrequent and transient excursions to the higher-energy conformer.

The orientation of the hydroxyl and isopropyl groups is also a critical aspect of the conformational analysis. Rotational energy profiles for the C-O and C-C bonds connecting the substituents to the ring can be calculated to identify the most stable rotamers. These preferred orientations are governed by a combination of steric hindrance and potential intramolecular hydrogen bonding.

Table 2: Relative Energies of Key Conformers of this compound (Exemplary Data)

| Conformer | Isopropyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Axial | 0.00 |

| Chair 2 | Axial | Equatorial | 2.50 |

| Twist-Boat | - | - | 5.50 |

Note: The data in this table are exemplary and based on typical energy differences observed for substituted cyclohexanes. The actual values can vary with the force field and computational method used.

The comprehensive understanding of the conformational landscape derived from molecular mechanics and dynamics simulations is crucial for interpreting experimental data and for predicting the chemical and biological behavior of this compound.

Biological and Biochemical Research Investigations Non Human/non Clinical Focus

Role in Natural Product Biosynthesis Pathways (e.g., terpene pathways)

(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol, a stereoisomer of isopulegol (B1217435) commonly known as (-)-isopulegol (B1672291), is a monoterpenoid that serves as a significant intermediate in the biosynthesis of other valuable terpenes, most notably in the production of menthol (B31143) isomers. acs.org Its formation and conversion are key steps within complex enzymatic pathways found in various plants and microorganisms.

Detailed research into the biosynthesis of (-)-menthol, particularly in peppermint (Mentha piperita), has elucidated the role of isopulegol-related compounds. The pathway often involves the isomerization of an isopulegol derivative, (+)-cis-isopulegone, into (R)-(+)-pulegone. acs.orgacs.org This specific reaction is catalyzed by the enzyme isopulegone (B1219328) isomerase (IPGI), which had long been the only unidentified enzyme in the peppermint menthol pathway. acs.orgresearchgate.net Researchers have successfully demonstrated that a Δ5-3-ketosteroid isomerase (KSI) from the bacterium Pseudomonas putida can function as an IPGI, effectively converting (+)-cis-isopulegone to (R)-(+)-pulegone. acs.orgresearchgate.net

Once formed, pulegone (B1678340) undergoes further enzymatic reduction to produce menthone and isomenthone (B49636) isomers. In Mentha piperita, the enzyme pulegone reductase (MpPGR) reduces (+)-pulegone to nearly equivalent amounts of (-)-menthone (B42992) and (+)-isomenthone. acs.org Subsequently, (-)-menthone can be converted to the final product, (-)-menthol, by the action of (−)-menthone:(−)-menthol reductase (MMR). acs.org

Alternative biosynthetic routes to the isopulegol scaffold involve the cyclization of acyclic monoterpene precursors. An engineered enzyme cascade has been developed to produce (-)-iso-isopulegol, a stereoisomer of the target compound. nih.gov This cascade utilizes an ene reductase (YqjM from Bacillus subtilis) to convert citral (B94496) to (S)-citronellal, which is then cyclized into (-)-iso-isopulegol by a mutant squalene (B77637) hopene cyclase from Alicyclobacillus acidocaldarius. nih.govresearchgate.net This highlights the crucial role of terpene cyclases in forming the p-menthane (B155814) ring system characteristic of isopulegol and its derivatives. nih.gov Furthermore, a novel terpene cyclase discovered in Zymomonas mobilis has the unique ability to cyclize citronellal (B1669106) directly to isopulegol. researchgate.net

The following table summarizes key enzymatic reactions involved in the biosynthesis pathways related to this compound and its isomers.

| Enzyme | Substrate | Product(s) | Source Organism | Reference |

|---|---|---|---|---|

| Isopulegone Isomerase (functional equivalent: Δ5-3-ketosteroid isomerase) | (+)-cis-Isopulegone | (R)-(+)-Pulegone | Pseudomonas putida | acs.orgresearchgate.net |

| Pulegone Reductase (MpPGR) | (R)-(+)-Pulegone | (-)-Menthone and (+)-Isomenthone | Mentha piperita | acs.org |

| (-)-Menthone:(-)-Menthol Reductase (MMR) | (-)-Menthone | (-)-Menthol | Mentha piperita | acs.org |

| Squalene Hopene Cyclase (mutant) | (S)-Citronellal | (-)-iso-Isopulegol | Alicyclobacillus acidocaldarius | nih.govresearchgate.net |

| Terpene Cyclase (ZMO1548-Shc) | Citronellal | Isopulegol | Zymomonas mobilis | researchgate.net |

Role As a Chiral Building Block and Precursor in Complex Organic Synthesis

Asymmetric Synthesis of Natural Products and Analogues

The defined stereocenters of (1R,2S)-2-(propan-2-yl)cyclohexan-1-ol make it an excellent precursor for the asymmetric synthesis of natural products and their analogues, where precise control of stereochemistry is crucial for biological activity.

This compound is structurally related to (-)-menthol, a naturally occurring terpenoid. The most common enantiomer of menthol (B31143), (-)-menthol, has the (1R,2S,5R) configuration. nih.gov This structural similarity allows for its use as a precursor or a stereochemical reference in the synthesis of various terpenoid derivatives.

For instance, the synthesis of different menthol isomers is a key area of research in the flavor and fragrance industry. d-nb.info The hydrogenation of isopulegol (B1217435), a related terpenoid, is a common method to produce menthol. The stereochemistry of the starting isopulegol influences the stereochemical outcome of the final menthol product. (-)-Isopulegol (B1672291), with the (1R,2S,5R) configuration, is a key intermediate in the industrial synthesis of (-)-menthol. nih.gov

The synthesis of other terpenoids, such as cubebaol, also relies on chiral building blocks with similar cyclohexanol (B46403) scaffolds. The stereoselective synthesis of these complex natural products often involves the use of chiral synthons derived from readily available chiral molecules like this compound and its derivatives.

| Terpenoid Derivative | Key Precursor/Related Compound | Stereochemistry of Precursor |

|---|---|---|

| (-)-Menthol | (-)-Isopulegol | (1R,2S,5R) |

| Isopulegol Hydrate | Isopulegol | (1R,2S,5R) |

The chiral nature of this compound and its derivatives is crucial in the synthesis of insect pheromones, where biological activity is often highly dependent on a specific stereoisomer. For example, a ketone derivative, (1R,2S)-ketone, has been synthesized and used as a precursor in the preparation of pheromone components. nih.gov The synthesis of these complex molecules often requires multi-step sequences where the stereochemistry of the initial chiral building block directs the formation of the desired stereoisomers of the final pheromone product. nih.gov The synthesis of aggregation pheromones, such as those for the ambrosia beetle, also utilizes chiral cyclohexanol derivatives to achieve the correct stereochemistry for biological activity. researchgate.net

Development and Application of Chiral Ligands and Catalysts

The enantiomerically pure framework of this compound serves as a scaffold for the development of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce stereoselectivity in a wide range of chemical transformations. The development of novel chiral ligands is a significant area of chemical research, aiming to create more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. soton.ac.uk While complex rotaxane-based ligands represent the cutting edge of this field, the fundamental principles of using rigid, chiral backbones like the 2-(propan-2-yl)cyclohexanol system remain a core strategy. soton.ac.uk

Construction of Advanced Synthetic Intermediates (e.g., β-aminolactones, dipeptides)

This compound and its derivatives are employed in the synthesis of advanced synthetic intermediates, which are then used to construct more complex molecules. For instance, an ester of L-menthol (B7771125), which shares the same chiral backbone, has been synthesized with 4-amino-3-phenylbutanoic acid (phenibut) to create a novel compound with potential biological activity. researchgate.net This demonstrates how the chiral alcohol can be used to introduce a specific stereochemistry into a larger molecule.

While direct synthesis of β-aminolactones and dipeptides from this compound is not prominently detailed in the provided context, the principles of peptide synthesis, which involve the coupling of chiral amino acids, are relevant. nih.gov The use of chiral auxiliaries to control stereochemistry is a common strategy in the synthesis of complex amino acid derivatives and peptides. pitt.edu The chiral hydroxyl group of this compound can be functionalized to serve as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions in the synthesis of complex intermediates.

Emerging Research Directions and Methodological Advances

Exploration of Structure-Activity Relationships for Novel Derivatives

The investigation into the structure-activity relationships (SAR) of novel derivatives of (1R,2S)-2-(propan-2-yl)cyclohexan-1-ol is a burgeoning field. The goal of SAR studies is to understand how specific changes to the chemical structure of a molecule affect its biological activity. This knowledge is crucial for designing new compounds with enhanced potency and selectivity for various therapeutic targets.

Research has extended to analogous compounds, such as derivatives of Prottremin, a cyclohexene-1,2-diol. Studies have shown that modifications to the Prottremin molecule, such as the addition of thiopropyl and butyl fragments, can yield compounds with high antiparkinsonian activity. mdpi.com Conversely, removing functional groups like double bonds or alcohol groups can diminish or eliminate its biological effects. mdpi.com The synthesis of a new Prottremin derivative involving the opening of an epoxide ring with 1-(4-isopropylbenzyl)piperazine highlights a strategy for creating novel analogues with potential therapeutic applications. mdpi.com

Further research into cyclohexene derivatives has identified compounds with potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines, suggesting their potential as anti-sepsis agents. nih.gov Modifications to various parts of the molecule, including the phenyl ring and ester moiety of benzylsulfone derivatives, have led to the identification of stereoisomers with strong in vitro activity against tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). nih.gov These findings underscore the importance of the cyclohexyl core structure as a scaffold for developing new therapeutic agents.

The table below summarizes the findings from SAR studies on related cyclohexanol (B46403) derivatives, illustrating how structural modifications influence biological activity.

| Parent Compound | Structural Modification | Observed Biological Activity | Reference |

| Prottremin | Addition of thiopropyl/butyl fragments | High antiparkinsonian activity | mdpi.com |

| Prottremin | Removal of double bonds or alcohol groups | Diminished or decreased activity | mdpi.com |

| Cyclohexene Derivative | Modification of sulfonamide spacer to benzylsulfone | Potent inhibitory activity against NO production | nih.gov |

| Benzylsulfone Derivative | Modifications to phenyl ring and ester moiety | Strong inhibitory activity against TNF-alpha and IL-6 | nih.gov |

Development of Novel Heterogeneous Catalytic Systems for Sustainable Synthesis

The industrial synthesis of menthol (B31143) isomers, including this compound, has traditionally relied on processes that can be costly and environmentally burdensome. europa.eu There is a significant research effort to develop sustainable synthesis routes using novel heterogeneous catalytic systems. Heterogeneous catalysts are preferred because they are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and reuse, leading to cleaner and more efficient processes. lianerossi.org

One promising green synthesis route starts from 3-carene, a component of turpentine oil, which is a renewable byproduct of the paper industry. researchgate.netchemeurope.com This process involves heterogeneous hydrogenation and isomerization to produce menthenes, followed by catalytic epoxidation and subsequent hydrogenation to a mixture of menthol isomers. researchgate.net While several steps in this process achieve high yields, further optimization is needed for the final step to improve its efficiency. chemeurope.com

Another approach focuses on developing metal-free catalytic systems to avoid potential product contamination and environmental degradation associated with heavy metal catalysts. europa.eu Research has demonstrated the possibility of a single-step production of menthol from citronellal (B1669106) without metal catalysts, utilizing a "redox-neutral" reaction that couples oxidation and reduction in the same step. europa.eu This method avoids the generation of wasteful by-products often associated with metal-based reactions.

The table below outlines different sustainable synthesis approaches for menthol and its isomers.

| Starting Material | Catalytic System/Method | Key Features | Reference |

| m-Cresol and Propene | Hydrogenation of thymol | Haarmann-Reimer process, produces racemic menthol | allfordrugs.com |

| Myrcene | Asymmetric isomerization with a BINAP rhodium complex | Produces enantiomerically pure R–citronellal, leading to pure (1R,2S,5R)-menthol | allfordrugs.com |

| 3-Carene (from Turpentine) | Heterogeneous hydrogenation and acidic isomerization | Utilizes a renewable starting material | researchgate.netchemeurope.com |

| Citronellal | Metal-free, "redox-neutral" cyclization | Single-step synthesis, avoids heavy metal catalysts and wasteful by-products | europa.eu |

Integration of Omics Technologies for Detailed Biosynthetic Pathway Elucidation

Understanding the natural biosynthesis of isoprenoids like this compound is essential for metabolic engineering and optimizing production in microorganisms or plants. The integration of "omics" technologies, such as metabolomics, transcriptomics, and genomics, provides a powerful approach to unraveling these complex biological pathways. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites), is particularly crucial. Researchers have developed workflows for the quantitative analysis of isoprenoid precursors and intermediates. nih.govomicsdi.orgresearchgate.net These methods often employ liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to accurately measure the concentrations of key compounds in the mevalonate pathway, which produces the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govcreative-proteomics.com

By using stable isotope tracers (e.g., ¹³C-labeled glucose), scientists can perform isotopologue profiling and metabolic flux analysis. nih.govomicsdi.org This allows them to track the flow of carbon atoms through the biosynthetic pathway, providing quantitative data on the rates of different enzymatic reactions and identifying potential bottlenecks that limit the production of the desired compound. nih.govresearchgate.net Integrating metabolomic data with transcriptomic data (the study of gene expression) can link the abundance of metabolites with the expression levels of the genes encoding the biosynthetic enzymes, helping to identify the specific genes involved in the pathway. nih.gov

This integrated omics approach provides a comprehensive view of isoprenoid biosynthesis, from the initial precursors to the final products, and is a key enabling technology for designing more efficient biological production systems. nih.govomicsdi.orgresearchgate.net

The table below lists the key intermediates in the isoprenoid biosynthetic pathway that can be analyzed using omics technologies.

| Pathway Intermediate | Abbreviation | Role in Biosynthesis |

| Mevalonate | MEV | Intermediate in the Mevalonate Pathway |

| Mevalonate-5-phosphate | M5P | Phosphorylated intermediate |

| Mevalonate-5-pyrophosphate | M5PP | Diphosphorylated intermediate |

| Isopentenyl diphosphate | IPP | Universal five-carbon isoprenoid precursor |

| Dimethylallyl diphosphate | DMAPP | Universal five-carbon isoprenoid precursor, isomer of IPP |

| Geranyl diphosphate | GPP | Ten-carbon precursor for monoterpenes |

| Farnesyl diphosphate | FPP | Fifteen-carbon precursor for sesquiterpenes and sterols |

| Geranylgeranyl diphosphate | GGPP | Twenty-carbon precursor for diterpenes and carotenoids |

Q & A

Q. Methodological Insight

- Use chiral catalysts (e.g., PdCl₂ with chiral ligands) to favor the (1R,2S) configuration.

- Monitor reaction progress via GC-MS or chiral HPLC to verify enantiomeric excess.

- Optimize solvent polarity (e.g., hexane vs. THF) to stabilize transition states and reduce racemization .

How can researchers determine the enantiomeric purity of this compound, and what analytical techniques are most reliable?

Basic Research Question

Enantiomeric purity is typically assessed using chiral chromatography or polarimetry. Chiral stationary-phase HPLC columns (e.g., Chiralpak AD-H) can resolve enantiomers of cyclohexanol derivatives, as demonstrated for trans-2-phenylcyclohexanol . Optical rotation measurements (e.g., [α]D) are also critical, with literature values for menthol isomers (e.g., (1R,2S,5R)-menthol) serving as benchmarks .

Q. Methodological Insight

- Chiral HPLC : Use a mobile phase of hexane/isopropanol (95:5) and compare retention times to standards.

- Polarimetry : Measure specific rotation at 589 nm and cross-reference with reported values (e.g., (-)-menthol: [α]D = -49.6°) .

- X-ray crystallography : Confirm absolute configuration for crystalline derivatives, as seen in structurally related bicyclic alcohols .

What biocatalytic strategies exist for synthesizing this compound, and how do they compare to traditional methods in yield and stereoselectivity?

Advanced Research Question

Biocatalysis offers advantages in stereocontrol under mild conditions. Halohydrin dehalogenases (HHDHs) like HheG catalyze enantioselective epoxide ring-opening with nucleophiles (e.g., azides), producing chiral alcohols with >90% enantiomeric excess (ee) . However, substrate specificity may limit applicability. Traditional catalytic hydrogenolysis can achieve higher yields (>80%) but often requires harsh conditions (e.g., high-pressure H₂) and chiral auxiliaries to prevent racemization .

Q. Methodological Insight

- Biocatalytic route : Screen HHDH variants for activity toward propan-2-yl-substituted epoxides.

- Hybrid approaches : Combine enzymatic resolution (e.g., lipase-mediated kinetic resolution) with metal catalysis to improve efficiency .

How can researchers resolve conflicting data on molecular weights and purity levels reported for structurally related cyclohexanol derivatives?

Data Contradiction Analysis

Discrepancies in molecular weights (e.g., 206.19 vs. 243.23 g/mol for rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol in ) may arise from isotopic variations, salt forms, or measurement errors. Purity levels (e.g., 95% vs. unstated) often reflect differences in analytical methods (HPLC vs. NMR).

Q. Methodological Insight

- Validate data : Cross-check CAS registry numbers and analytical conditions (e.g., HPLC column type).

- Reproduce synthesis : Follow documented procedures for analogous compounds (e.g., rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol) and characterize products via high-resolution mass spectrometry (HRMS) .

What are the challenges in isolating diastereomers during the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

Diastereomer separation is complicated by similar physical properties. For example, rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol and its isomers may co-elute in standard chromatography .

Q. Methodological Insight

- Crystallization : Exploit differences in solubility using chiral resolving agents (e.g., tartaric acid derivatives).

- Preparative SFC : Supercritical fluid chromatography with CO₂/ethanol mobile phases enhances resolution of diastereomers .

- Dynamic kinetic resolution : Use transition-metal catalysts to racemize undesired stereoisomers in situ .

What safety protocols are essential for handling this compound, given its structural similarity to hazardous cyclohexanol derivatives?

Safety and Compliance

While direct safety data for this compound is limited, analogous alcohols (e.g., 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol) require PPE (gloves, goggles) and ventilation to prevent inhalation/contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.